

Application Notes and Protocols for the Hosomi-Sakurai Reaction Involving Allyltriphenyltin

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Compound of Interest

Compound Name: *Allyltriphenyltin*

Cat. No.: *B1265375*

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Introduction

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated allylation of an electrophile, typically a carbonyl compound, with an allylmetallic reagent. While the reaction classically employs allylsilanes, other allylmetallic compounds, such as allylstannanes, can also be utilized. **Allyltriphenyltin**, an example of an allylstannane, offers different reactivity profiles compared to its silane counterparts, often exhibiting higher nucleophilicity. This document provides a detailed overview, application notes, and generalized protocols for the Hosomi-Sakurai reaction involving **allyltriphenyltin** for the synthesis of homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Principle

The Lewis acid-catalyzed allylation of carbonyl compounds with **allyltriphenyltin** proceeds through the activation of the carbonyl group by the Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyltin reagent. The reaction is believed to proceed through an open or cyclic transition state, influencing the stereochemical outcome of the product. The choice of Lewis acid and reaction conditions can significantly impact the yield and diastereoselectivity of the reaction.

Applications in Organic Synthesis

The use of **allyltriphenyltin** in Hosomi-Sakurai-type reactions provides a valuable method for the construction of complex molecules. The resulting homoallylic alcohols are versatile synthetic intermediates that can be further elaborated into various functional groups. This methodology has been applied in the total synthesis of complex natural products where the introduction of an allyl group with specific stereochemistry is crucial.

Quantitative Data Summary

Due to the limited specific data in the literature for the Hosomi-Sakurai reaction with **allyltriphenyltin**, the following tables provide representative data from analogous reactions with other allyltin reagents to illustrate typical yields and diastereoselectivities.

Table 1: Lewis Acid-Mediated Allylation of Aldehydes with Allyltin Reagents

Entry	Aldehyde	Lewis Acid	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (syn:anti)
1	Benzaldehyde	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	1	95	N/A
2	Cyclohexanecarboxaldehyde	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	2	88	N/A
3	Isobutyraldehyde	TiCl ₄	CH ₂ Cl ₂	-78	1.5	85	N/A
4	2-Phenylpropanal	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	3	82	85:15
5	2-Benzyloxypentanal	MgBr ₂	Et ₂ O	-78	4	75	>95:5 (chelation control)
6	2-Benzyloxypentanal	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78	4	78	10:90 (non-chelation control)

Note: Data is representative of typical allyltin additions and may not be specific to **allyltriphenyltin**.

Table 2: Lewis Acid-Mediated Allylation of Ketones with Allyltin Reagents

Entry	Ketone	Lewis Acid	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Acetophenone	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78 to 0	5	70
2	Cyclohexanone	TiCl ₄	CH ₂ Cl ₂	-78 to rt	6	65
3	Propiophenone	BF ₃ ·OEt ₂	CH ₂ Cl ₂	-78 to 0	5	72

Note: Data is representative of typical allyltin additions and may not be specific to **allyltriphenyltin**.

Experimental Protocols

The following are generalized experimental protocols for the Lewis acid-mediated allylation of carbonyl compounds with **allyltriphenyltin**. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: General Procedure for the Allylation of Aldehydes

Materials:

- Aldehyde (1.0 mmol)
- Allyltriphenyltin** (1.2 mmol)
- Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) (1.1 mmol)
- Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous ammonium chloride solution

- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the Lewis acid (1.1 mmol) to the stirred solution.
- After stirring for 15 minutes, add a solution of **allyltriphenyltin** (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution or saturated aqueous ammonium chloride solution at -78 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for the Allylation of Ketones

Materials:

- Ketone (1.0 mmol)
- **Allyltriphenyltin** (1.5 mmol)
- Lewis Acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) (1.5 mmol)
- Anhydrous Dichloromethane (CH_2Cl_2) (15 mL)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

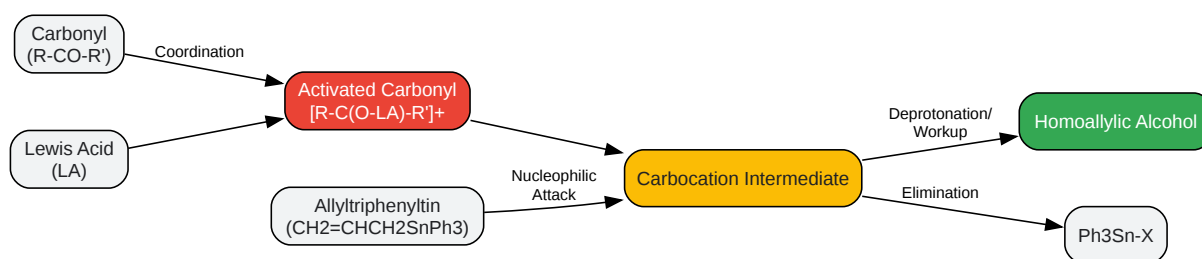
- To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and dissolve it in anhydrous dichloromethane (7 mL).
- Cool the solution to $-78\text{ }^\circ\text{C}$.
- Slowly add the Lewis acid (1.5 mmol) to the stirred solution.
- After stirring for 20 minutes, add a solution of **allyltriphenyltin** (1.5 mmol) in anhydrous dichloromethane (8 mL) dropwise.
- Allow the reaction mixture to slowly warm to $0\text{ }^\circ\text{C}$ or room temperature while monitoring the reaction by TLC.
- Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

- Warm the mixture to room temperature and extract with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Lewis acid-mediated allylation of a carbonyl compound with **allyltriphenyltin**.

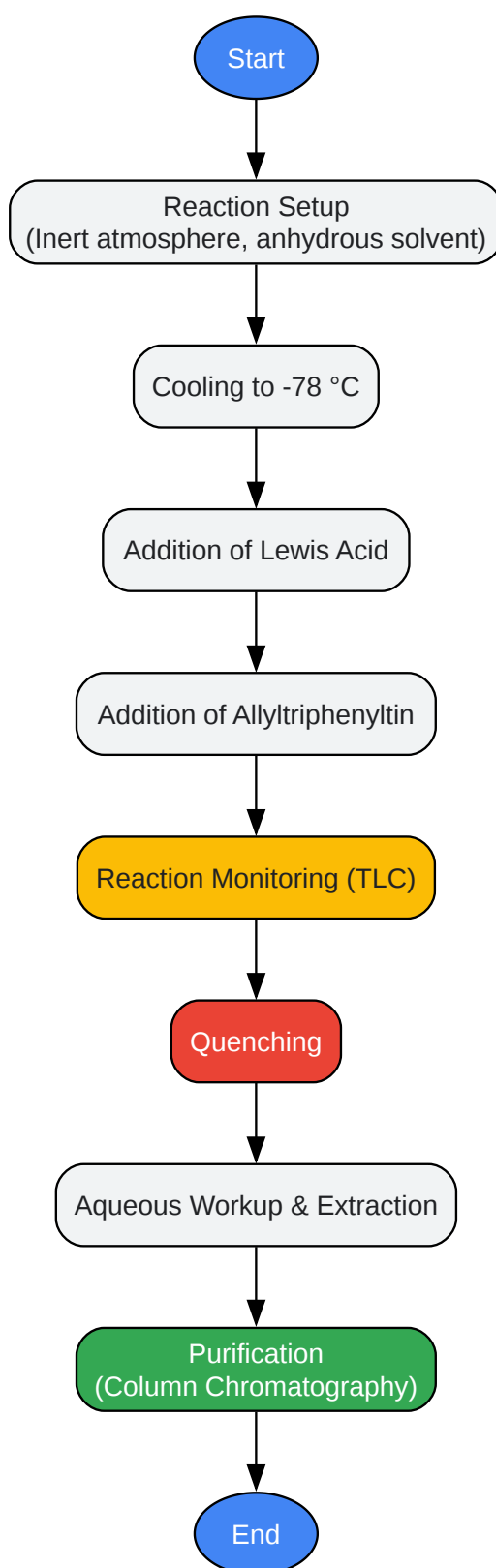


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Caption: General mechanism of the Hosomi-Sakurai reaction with **allyltriphenyltin**.

Experimental Workflow

This diagram outlines the typical experimental workflow for performing the Hosomi-Sakurai reaction with **allyltriphenyltin**.



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Caption: Typical experimental workflow for the **allyltriphenyltin** reaction.

Conclusion

The Hosomi-Sakurai reaction utilizing **allyltriphenyltin** represents a valuable, albeit less documented, method for the stereoselective formation of homoallylic alcohols. The higher reactivity of allylstannanes compared to allylsilanes can be advantageous in certain synthetic contexts. However, researchers must consider the toxicity of organotin compounds and the need for careful optimization of reaction conditions, particularly the choice of Lewis acid, to achieve desired yields and stereoselectivities. The provided protocols and data serve as a foundational guide for the application of this reaction in complex molecule synthesis. Further investigation into the scope and limitations of **allyltriphenyltin** in this reaction is warranted to fully exploit its synthetic potential.

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